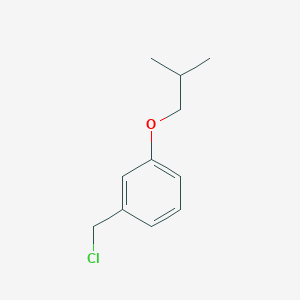
1-(Chloromethyl)-3-(2-methylpropoxy)benzene
Descripción general
Descripción
1-(Chloromethyl)-3-(2-methylpropoxy)benzene is a useful research compound. Its molecular formula is C11H15ClO and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Chloromethyl)-3-(2-methylpropoxy)benzene, also known as a chloromethyl derivative of a substituted benzene, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevance in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C10H13ClO
- Molecular Weight : 186.66 g/mol
- CAS Number : 1036486-25-5
The biological activity of this compound is primarily influenced by its chloromethyl and alkoxy groups. These substituents can enhance the compound's reactivity with various biomolecules, including enzymes and receptors. The chloromethyl group may facilitate electrophilic interactions with nucleophilic sites in proteins, potentially leading to enzyme inhibition or receptor modulation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that chloromethyl derivatives can possess antimicrobial activity against various bacterial strains.
- Antiproliferative Effects : Related compounds have shown potential antiproliferative effects in cancer cell lines, indicating that this compound may also have similar properties.
- Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. While specific data on this compound is limited, studies on structurally related compounds indicate varying degrees of toxicity:
| Compound | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Compound A | 2200 | Tremors, weight loss |
| Compound B | 3200 | Gastrointestinal distress |
These findings suggest that caution should be exercised when considering this compound for therapeutic applications.
Case Studies
Recent investigations into the biological effects of chloromethyl derivatives have highlighted their potential in cancer research. For instance, studies on similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines. While specific case studies on this compound are scarce, its structural analogs provide a basis for further exploration.
Example Case Study
In a study examining the effects of chloromethyl derivatives on breast cancer cells, it was found that these compounds inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the activation of apoptotic pathways through caspase activation.
Comparative Biological Activity Table
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBHYPBOPITQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















